Cas no 2454490-66-3 ([(2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol)

[(2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol structure
2454490-66-3 structure
商品名:[(2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
CAS番号:2454490-66-3
MF:C8H14FNO
メガワット:159.2013
MDL:MFCD32670637
CID:5084142
PubChem ID:118109100

[(2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol 化学的及び物理的性質

名前と識別子

    • ((2R,7aR)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol
    • [(2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
    • D79382
    • [(2R,7aR)-2-fluoro-hexahydro-1H-pyrrolizin-7a-yl]methanol
    • ((2R,7aR)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol
    • BS-47015
    • MFCD32670637
    • ((2R,8R)-2-Fluorohexahydro-1H-pyrrolizin-8-yl)methanol
    • [(2R,7aR)-2-fluoro-hexahydropyrrolizin-7a-yl]methanol
    • 1H-Pyrrolizine-7a(5H)-methanol, 2-fluorotetrahydro-, (2R,7aR)-
    • CS-0148322
    • SCHEMBL16757150
    • 2454490-66-3
    • starbld0038951
    • MDL: MFCD32670637
    • インチ: 1S/C8H14FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h7,11H,1-6H2/t7-,8-/m1/s1
    • InChIKey: QAJRFPVPHUYVFE-HTQZYQBOSA-N
    • ほほえんだ: F[C@@]1([H])C([H])([H])N2C([H])([H])C([H])([H])C([H])([H])[C@]2(C([H])([H])O[H])C1([H])[H]

計算された属性

  • せいみつぶんしりょう: 159.105942232g/mol
  • どういたいしつりょう: 159.105942232g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 164
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.5
  • 疎水性パラメータ計算基準値(XlogP): 0.5

[(2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4140-10G
[(2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
2454490-66-3 97%
10g
¥ 22,440.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4140-1G
[(2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
2454490-66-3 97%
1g
¥ 4,488.00 2023-04-06
Chemenu
CM538535-1g
((2R,7aR)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol
2454490-66-3 95%+
1g
$492 2024-07-28
eNovation Chemicals LLC
D711060-500MG
[(2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
2454490-66-3 97%
500mg
$465 2024-07-21
eNovation Chemicals LLC
D711060-5G
[(2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
2454490-66-3 97%
5g
$2215 2024-07-21
Bestfluorodrug
YF1040017-5g
((2R,7aR)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol
2454490-66-3 97%
5g
¥16600 2023-09-19
Aaron
AR01WLKL-100mg
[(2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
2454490-66-3 97%
100mg
$79.00 2025-02-12
abcr
AB577454-100mg
[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol; .
2454490-66-3
100mg
€363.50 2024-04-18
Ambeed
A1441820-250mg
((2R,7aR)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol
2454490-66-3 98%
250mg
$279.0 2024-07-28
1PlusChem
1P01WLC9-500mg
[(2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
2454490-66-3 95%
500mg
$566.00 2024-05-21

[(2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol 関連文献

[(2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanolに関する追加情報

Introduction to [(2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol] (CAS No. 2454490-66-3)

[(2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol] is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2454490-66-3, belongs to a class of molecules known for their intricate stereochemistry and potential biological activity. The presence of a fluoro substituent and the unique hexahydropyrrolizine scaffold make this molecule of particular interest to researchers exploring novel therapeutic agents.

The stereochemistry of this compound is a critical aspect of its chemical identity. The specific configuration at the (2R,8R) positions dictates its interaction with biological targets and influences its pharmacological properties. This precise stereochemical arrangement is often a key factor in determining the efficacy and selectivity of drug candidates. The fluoro group, a common element in modern drug design, can modulate metabolic stability and binding affinity, making it a valuable feature in medicinal chemistry.

In recent years, there has been a surge in research focused on the development of small molecules that can modulate complex biological pathways. The hexahydropyrrolizine core is a structural motif that has been explored for its potential in targeting various diseases, including neurological disorders and cancer. The methanol moiety at the 8-position adds another layer of complexity, potentially influencing solubility and bioavailability—crucial factors in drug formulation.

Current advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have suggested that molecules with the hexahydropyrrolizine scaffold may interact with enzymes and receptors involved in disease progression. The introduction of a fluoro substituent can further enhance these interactions by improving binding affinity or altering metabolic pathways. This has led to increased interest in synthesizing and testing derivatives of this compound for their therapeutic potential.

The synthesis of [(2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol] presents unique challenges due to its complex stereochemistry. Traditional synthetic routes often require careful optimization to ensure high yield and enantiomeric purity. However, recent methodologies involving asymmetric catalysis have shown promise in facilitating the construction of such intricate molecules with greater efficiency. These advances have opened new avenues for exploring the pharmacological properties of this compound and its derivatives.

One area of particular interest is the potential application of this compound in treating neurological disorders. The hexahydropyrrolizine scaffold is known to mimic certain natural products that have demonstrated neuroprotective effects. Additionally, the presence of a fluoro group can enhance blood-brain barrier penetration, a critical factor for drugs targeting central nervous system disorders. Preliminary studies have indicated that analogs of this compound may exhibit properties relevant to conditions such as Alzheimer's disease and Parkinson's disease.

Another promising application lies in oncology research. The ability to modulate key enzymes and signaling pathways involved in cancer cell proliferation has made molecules like [(2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol] attractive candidates for further investigation. By targeting specific metabolic pathways or inhibiting critical enzymes through their unique structural features—such as the fluoro substituent—this compound may offer a novel approach to cancer therapy. Early preclinical studies have shown encouraging results in cell culture models for certain types of cancer.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The electronic properties of fluorine can significantly influence molecular interactions with biological targets. For instance, fluorine atoms can increase metabolic stability by resisting hydrolysis or oxidation—a crucial advantage for drug candidates intended for long-term use. Furthermore, fluorine's ability to influence electronic distribution can enhance binding affinity through dipole interactions or by altering conformational preferences.

As research continues to uncover new applications for this class of compounds, the demand for high-quality synthetic methods and analytical techniques will only grow. Advances in spectroscopy and mass spectrometry have made it possible to characterize complex molecules like [(2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol) with greater precision. These tools are essential for ensuring the purity and consistency required for both research and potential clinical applications.

The future prospects for this compound are promising given its unique structural features and potential biological activities. Ongoing research aims to explore its efficacy in various disease models and optimize its pharmacokinetic properties through structural modifications. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into tangible therapeutic benefits.

In conclusion,[(2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yiymethanol (CAS No.2454490—66—3)] represents an exciting frontier in pharmaceutical research.Its intricate stereochemistry、the presence of a fluoro substituent、and its hexahydropyrrolizine scaffold make it a compelling candidate for further exploration.With continued advancements in synthetic chemistry、computational modeling、and biological screening、this compound holds significant promise for addressing some of today's most challenging medical conditions.

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Amadis Chemical Company Limited
(CAS:2454490-66-3)[(2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
A1084023
清らかである:99%/99%/99%/99%
はかる:5g/1g/250mg/100mg
価格 ($):1849.0/616.0/251.0/150.0